2-(2,5-Dibromophenyl)ethan-1-ol
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Overview
Description
2-(2,5-Dibromophenyl)ethan-1-ol is an organic compound with the molecular formula C8H8Br2O It is a derivative of phenylethanol, where the phenyl ring is substituted with two bromine atoms at the 2 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dibromophenyl)ethan-1-ol typically involves the bromination of phenylethanol derivatives. One common method is the bromination of 2-phenylethanol using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 5 positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dibromophenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atoms can be reduced to form the corresponding phenylethanol derivative.
Substitution: The bromine atoms can be substituted with other functional groups, such as amino or nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or sodium nitrite.
Major Products
Oxidation: 2-(2,5-Dibromophenyl)acetaldehyde or 2-(2,5-Dibromophenyl)acetic acid.
Reduction: 2-Phenylethanol.
Substitution: 2-(2,5-Diaminophenyl)ethan-1-ol or 2-(2,5-Dinitrophenyl)ethan-1-ol.
Scientific Research Applications
2-(2,5-Dibromophenyl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving brominated compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,5-Dibromophenyl)ethan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors that recognize brominated compounds. The presence of bromine atoms can influence the compound’s reactivity and binding affinity, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Dibromophenyl)ethan-1-ol
- 2-(3,5-Dibromophenyl)ethan-1-ol
- 2-(2,5-Dichlorophenyl)ethan-1-ol
Uniqueness
2-(2,5-Dibromophenyl)ethan-1-ol is unique due to the specific positioning of the bromine atoms, which can significantly affect its chemical reactivity and biological activity. Compared to its analogs with different halogen substitutions or different positions of bromine atoms, it may exhibit distinct properties and applications.
Properties
IUPAC Name |
2-(2,5-dibromophenyl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2O/c9-7-1-2-8(10)6(5-7)3-4-11/h1-2,5,11H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALPGCUJQYZFROA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)CCO)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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